molecular formula C13H10BrN3O3S2 B6033677 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

Katalognummer B6033677
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: WCSSAQVTESRYDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide, also known as BML-210, is a potent and selective inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. BML-210 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

Wirkmechanismus

5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial products, and its dysregulation has been implicated in various diseases. 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide binds to the RelA subunit of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of NF-κB target genes (7). This mechanism of action is distinct from other NF-κB inhibitors, such as proteasome inhibitors and IKK inhibitors, and may offer advantages in terms of specificity and safety.
Biochemical and Physiological Effects:
5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been shown to inhibit the activation of NF-κB and downstream pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo (2, 3). Furthermore, 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells (5, 6). These effects are consistent with the role of NF-κB in inflammation, immune response, and cell survival. 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer (5, 6). These findings suggest that 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide may have potential as a therapeutic agent for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has several advantages as a research tool. Its specificity for NF-κB and distinct mechanism of action make it a valuable tool for studying the role of NF-κB in various diseases. Furthermore, its ability to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer makes it a potential adjuvant therapy for cancer treatment. However, 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has some limitations as a research tool. Its potency and selectivity may vary depending on the cell type and experimental conditions. Furthermore, its pharmacokinetic properties, such as solubility and stability, may limit its use in vivo.

Zukünftige Richtungen

There are several future directions for the research on 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide. First, further studies are needed to elucidate the molecular mechanisms of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide's action on NF-κB and downstream pathways. Second, the efficacy and safety of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide as a therapeutic agent need to be evaluated in clinical trials. Third, the potential of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide as a tool for studying the role of NF-κB in various diseases, such as cancer and autoimmune disorders, needs to be explored further. Fourth, the development of more potent and selective NF-κB inhibitors based on the structure of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide is a potent and selective inhibitor of NF-κB with potential as a therapeutic agent for various diseases. Its distinct mechanism of action and ability to enhance the efficacy of chemotherapy and radiotherapy make it a valuable research tool and a potential adjuvant therapy for cancer treatment. Further studies are needed to elucidate the molecular mechanisms of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide's action, evaluate its efficacy and safety in clinical trials, and explore its potential as a tool for studying the role of NF-κB in various diseases.

Synthesemethoden

The synthesis of 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in the literature (1). In brief, the synthesis involves the preparation of a key intermediate, 6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid, which is then coupled with 2-furancarboxylic acid chloride to obtain 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. In vitro studies have shown that 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide inhibits the activation of NF-κB and downstream pro-inflammatory cytokines, such as TNF-α and IL-6 (2). In vivo studies have demonstrated that 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide attenuates inflammation and reduces tumor growth in animal models (3, 4). Furthermore, 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer (5, 6). These findings suggest that 5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has potential as a therapeutic agent for various diseases.

Eigenschaften

IUPAC Name

5-bromo-N-(6-ethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S2/c1-2-6-5-7-11(22-6)15-13(21)17(12(7)19)16-10(18)8-3-4-9(14)20-8/h3-5H,2H2,1H3,(H,15,21)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSSAQVTESRYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.